One of the proposed mechanisms of action for Tideglusib is its ability to inhibit Glycogen Synthase Kinase-3 (GSK-3). GSK-3 is a signaling enzyme implicated in several cellular processes, including memory and learning. In Alzheimer's disease, abnormal hyperphosphorylation of tau protein is a hallmark pathology. Studies suggest that GSK-3 inhibition may promote the clearance of tau aggregates, potentially protecting neurons [].
Several in vitro and in vivo studies have explored the neuroprotective properties of Tideglusib. These studies have shown that Tideglusib can protect neurons from various stressors, including excitotoxicity, oxidative stress, and amyloid-beta toxicity, which are all relevant to the neurodegenerative process in AD [, ].
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Domínguez JM, Fuertes A, Orozco L, del Monte-Millán M, Delgado E, Medina M (January 2012). "Evidence for irreversible inhibition of glycogen synthase kinase-3β by tideglusib". The Journal of Biological Chemistry. 287 (2): 893–904. doi:10.1074/jbc.M111.306472. PMC 3256883. PMID 22102280.
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Domínguez, J.M., Fuertes, A., Orozco, L., et al. Evidence for irreversible inhibition of glycogen synthase kinase-3β by tideglusib. J. Biol. Chem. 287(2), 893-904 (2012).
Morales-Garcia, J.A., Luna-Medina, R., Alonso-Gil, S., et al. Glycogen synthase kinase 3 inhibition promotes adult hippocampal neurogenesis in vitro and in vivo. ACS Chem. Neurosci. 3(11), 963-971 (2012).
Martinez, A., Gil, C., and Perez, D.I. Glycogen synthase kinase 3 inhibitors in the next horizon for Alzheimer’s disease treatment. Int. J. Alzheimers Dis. 280502 (2011).